Lanreotide

Übersicht

Beschreibung

Lanreotide is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome. This compound is marketed under the brand name Somatuline and is known for its long-acting properties, making it a valuable therapeutic agent in various medical conditions .

Wissenschaftliche Forschungsanwendungen

Treatment of Acromegaly

Lanreotide is indicated for patients with acromegaly who have not responded adequately to surgery or radiotherapy. The goal is to normalize GH and insulin-like growth factor-1 (IGF-1) levels. Clinical studies have demonstrated that this compound effectively reduces these hormone levels, leading to improved patient outcomes .

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

This compound has shown significant efficacy in treating unresectable GEP-NETs. The CLARINET trial highlighted its ability to prolong progression-free survival (PFS) in patients with advanced NETs:

- Study Design : Randomized controlled trial involving over 200 patients across 14 countries.

- Results : At 24 months, PFS was 65% in the this compound group versus 33% in placebo, demonstrating a 53% reduction in disease progression risk .

Carcinoid Syndrome

In patients with carcinoid syndrome, this compound reduces the frequency of short-acting somatostatin analog rescue therapy. It alleviates symptoms associated with hormone hypersecretion, improving quality of life for affected individuals .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile compared to traditional chemotherapy. Common side effects include gastrointestinal disturbances, injection site reactions, and hormonal imbalances; however, severe adverse effects are rare .

Clinical Efficacy in Acromegaly

A study conducted on Japanese patients demonstrated sustained-release this compound's efficacy in managing acromegaly symptoms:

- Patient Population : Included individuals with inadequate responses to previous treatments.

- Outcomes : Significant reductions in GH and IGF-1 levels were observed post-treatment, leading to improved clinical outcomes .

Long-Term Effects on Neuroendocrine Tumors

Follow-up studies from the CLARINET trial are ongoing to assess the durability of this compound's effects on tumor growth when combined with molecular therapies for high-risk patients.

Comparative Data Table

| Application | Indication | Key Findings |

|---|---|---|

| Acromegaly | Long-term treatment | Normalizes GH/IGF-1 levels |

| Gastroenteropancreatic NETs | Unresectable tumors | 65% PFS at 24 months vs. 33% placebo |

| Carcinoid Syndrome | Reduces frequency of rescue therapy | Alleviates symptoms of hormone hypersecretion |

Wirkmechanismus

Target of Action

Lanreotide, a synthetic octapeptide analogue of natural somatostatin, primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .

Mode of Action

This compound interacts with its targets, the somatostatin receptors, to exert mainly inhibitory effects . These effects are mediated via somatostatin receptors (SSTRs) 2 and 5 and include the inhibition of growth hormone release in the brain . This compound exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the suppression of cAMP and the activation of ion currents . This leads to the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, this compound also has potent antiproliferative effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its prolonged-release formulation . The apparent elimination half-life of this compound is approximately 54–63 days, in line with the expected prolonged-release characteristics . This long half-life allows for a dosing interval of 12 weeks, which could be achievable .

Result of Action

The molecular and cellular effects of this compound’s action are primarily inhibitory. It suppresses the release of growth hormone in the brain, leading to a decrease in the symptoms associated with hormone hypersecretion in neuroendocrine tumors . Furthermore, this compound has potent antiproliferative effects, which can slow the growth of neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound can vary among patients, suggesting that individual patient characteristics may play a role in its action .

Biochemische Analyse

Biochemical Properties

Lanreotide interacts with somatostatin receptors (SSTR1-5) present in the body . It exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, through direct and indirect mechanisms, this compound has potent antiproliferative effects .

Cellular Effects

This compound influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also has antiproliferative effects on cells, which can be beneficial in the management of neuroendocrine tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by binding to somatostatin receptors. This binding leads to the suppression of cAMP, which in turn activates ion currents such as K+ and Ca2+. This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These actions contribute to the antisecretory and antiproliferative effects of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are characterized by its long-acting nature. This compound has a prolonged-release formulation, which contributes to its sustained effects . It is well-tolerated and has been shown to prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it’s known that the inhibition of hepatic and renal cystogenesis by this compound is dose-dependent . This suggests that the effects of this compound can vary with different dosages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanreotide is synthesized through a solution-phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. The key steps include:

Coupling: Two tetrapeptide fragments are coupled under specific conditions.

Deprotection: The protecting groups are removed.

Oxidation: The resulting product undergoes oxidation.

Acetic Acid Treatment: The final step involves treatment with acetic acid to obtain this compound acetate with the desired purity

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to maintain consistency and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions: Lanreotide undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Can break disulfide bonds, reverting the molecule to its reduced form.

Substitution: Involves the replacement of specific functional groups under controlled conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

Reducing Agents: Dithiothreitol or beta-mercaptoethanol for reduction.

Substitution Reagents: Specific reagents depending on the functional group being substituted.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Octreotide: Another somatostatin analog used for similar indications.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison:

Lanreotide vs. Octreotide: Both compounds are used in the treatment of acromegaly and neuroendocrine tumors.

This compound vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions where multiple somatostatin receptors are involved.

This compound’s unique properties, such as its long-acting nature and specific receptor binding, make it a valuable therapeutic agent in various medical conditions, distinguishing it from other similar compounds.

Eigenschaften

Key on ui mechanism of action |

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide. |

|---|---|

CAS-Nummer |

108736-35-2 |

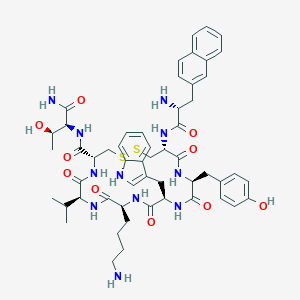

Molekularformel |

C54H69N11O10S2 |

Molekulargewicht |

1096.3 g/mol |

IUPAC-Name |

(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1 |

InChI-Schlüssel |

PUDHBTGHUJUUFI-MDICWYLLSA-N |

SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |

Isomerische SMILES |

C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O |

Kanonische SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |

Piktogramme |

Health Hazard |

Verwandte CAS-Nummern |

127984-74-1 (acetate salt) |

Sequenz |

XCYWKVCX |

Synonyme |

188Re-lanreotide 2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide BIM 23014 BIM 23014C BIM-23014 DC 13-116 DC-13-116 DC13-116 L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide lanreotide lanreotide acetate lanreotide-SR Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2 Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 Somatulin Somatulina Somatuline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.